[3-(Aminomethyl)morpholin-3-yl]methanol
Description
Significance of Morpholine (B109124) Heterocycles in Contemporary Chemical Research
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry. nih.govresearchgate.net Its unique structural and physicochemical properties make it a "privileged scaffold," a term used to describe molecular frameworks that are able to bind to multiple biological targets. researchgate.net The presence of the oxygen atom in the morpholine ring can enhance the aqueous solubility and metabolic stability of a drug molecule, while the nitrogen atom provides a site for further chemical modification. jchemrev.com
Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jchemrev.com This versatility has led to the incorporation of the morpholine motif into numerous approved drugs. The ability of the morpholine ring to improve the pharmacokinetic profile of a compound makes it a highly attractive component in the design of new therapeutic agents. researchgate.net
Overview of Aminomethyl Scaffolds in Organic Synthesis and Drug Discovery
The aminomethyl group (-CH₂NH₂) is another fundamental building block in the realm of organic chemistry and drug development. Its primary amine provides a reactive handle for the construction of more complex molecules through a variety of chemical transformations. In drug discovery, the aminomethyl group can serve as a key pharmacophoric element, participating in hydrogen bonding and other interactions with biological targets such as enzymes and receptors.
The incorporation of aminomethyl scaffolds is a common strategy for introducing basicity into a molecule, which can be crucial for its biological activity and formulation properties. Furthermore, the flexibility and synthetic accessibility of aminomethyl groups allow for the systematic exploration of the chemical space around a core structure, a key process in the optimization of lead compounds in drug discovery programs.
Research Trajectory and Potential of [3-(Aminomethyl)morpholin-3-yl]methanol as a Core Structure
This compound combines the advantageous features of both the morpholine heterocycle and the aminomethyl group within a single, compact structure. The presence of a primary amine, a primary alcohol, and a secondary amine (within the morpholine ring) provides multiple points for diversification, allowing for the creation of large and diverse chemical libraries for screening.
While specific research on the direct applications of this compound is still emerging, its structural motifs are present in various compounds explored in medicinal chemistry. The strategic placement of the aminomethyl and hydroxymethyl groups on the same carbon atom of the morpholine ring creates a unique stereocenter, offering the potential for chiral-specific interactions with biological targets. This feature is particularly valuable in the development of highly selective drugs. The potential applications of this scaffold are broad, ranging from the development of new pharmaceuticals to its use as a ligand in catalysis and as a building block in materials science.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | 146.19 g/mol |
| CAS Number | 2044745-56-2 |
| Key Functional Groups | Primary Amine, Primary Alcohol, Secondary Amine (Morpholine) |
Structure
3D Structure
Properties
IUPAC Name |
[3-(aminomethyl)morpholin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-3-6(4-9)5-10-2-1-8-6/h8-9H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYDJPONGQAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Aminomethyl Morpholin 3 Yl Methanol and Its Analogs
Enantioselective Synthesis of Chiral [3-(Aminomethyl)morpholin-3-yl]methanol Stereoisomersd-nb.infoarkat-usa.org
The creation of a chiral quaternary center at the C3 position of the morpholine (B109124) ring demands highly selective and efficient synthetic methods. Enantioselective synthesis is crucial for producing stereoisomerically pure compounds, which is often a prerequisite for therapeutic applications.
Asymmetric Catalysis Approaches (e.g., Ni-catalyzed hydrogenation)semanticscholar.orgresearchgate.net
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. semanticscholar.org Transition-metal-catalyzed asymmetric hydrogenation is a particularly effective method for establishing stereocenters. nih.gov While traditionally dominated by noble metals like rhodium and iridium, recent advancements have highlighted the potential of earth-abundant metals such as nickel in catalyzing asymmetric hydrogenation reactions. researchgate.netbohrium.com
For the synthesis of a chiral 3,3-disubstituted morpholine, a hypothetical strategy would involve the asymmetric hydrogenation of a tetrasubstituted dehydromorpholine precursor. This precursor would need to be carefully designed to allow for facial selectivity during the hydrogenation process. Nickel complexes, particularly those with chiral diphosphine ligands, have shown promise in the asymmetric hydrogenation of challenging substrates like β-acylamino nitroolefins. bohrium.com The development of a suitable nickel catalyst could provide a cost-effective and sustainable route to the desired chiral morpholine core.
| Catalyst Type | Ligand Example | Substrate Type | Potential Application for Target Compound |
| Nickel-based | Chiral Diphosphine (e.g., (S)-Binapine) | β-Acylamino nitroolefins | Asymmetric hydrogenation of a precursor morpholine with an exocyclic double bond at C3. |
| Rhodium-based | Bisphosphine with large bite angle (e.g., SKP) | Dehydromorpholines | Enantioselective reduction of a 2-substituted dehydromorpholine, adaptable for 3-substituted systems. semanticscholar.org |
Chiral Pool Strategies for Morpholine Construction
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are particularly valuable in this regard for the synthesis of nitrogen-containing heterocycles. mdpi.com L- or D-serine, with its inherent stereocenter and hydroxymethyl group, is an ideal starting point for the synthesis of chiral this compound. d-nb.info
A plausible synthetic route commencing from Boc-protected serine could involve the protection of the carboxylic acid, followed by the introduction of a protected amino group at the α-carbon. Subsequent reduction of the carboxylic acid to a primary alcohol would yield a precursor with the necessary functionalities. This precursor can then undergo a series of reactions, including N-alkylation with a suitable dielectrophile, to construct the morpholine ring. This strategy ensures that the stereochemistry at the C3 position is pre-determined by the choice of the serine enantiomer. d-nb.info The synthesis of enantiopure 3-hydroxymethylmorpholines from Boc-protected serine has been reported, providing a strong foundation for this approach. d-nb.info
Diastereoselective Synthesis of Substituted Morpholine Precursorsrsc.org
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of synthesizing this compound, this approach would be valuable in a scenario where a second stereocenter is introduced during the synthesis. For instance, if a substituted precursor is used to construct the morpholine ring, the existing stereocenter can direct the formation of a new one.
Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org By designing an appropriate acyclic precursor with the desired geminal substituents at the future C3 position and a chiral element elsewhere in the molecule, it would be possible to achieve a diastereoselective ring closure, thereby establishing the relative stereochemistry of the final product.
Multistep Reaction Sequences for Aminomethyl Morpholine Core Formation
The construction of the morpholine ring and the introduction of the aminomethyl group often require well-orchestrated multistep reaction sequences. These sequences can be broadly categorized into direct functionalization of a pre-formed heterocyclic system and the de novo synthesis of the ring through cyclization strategies.
Direct Aminomethylation Reactions in Heterocyclic Systemsresearchgate.net
Direct aminomethylation, often achieved through the Mannich reaction, is a common method for introducing an aminomethyl group onto a molecule. nih.gov This reaction typically involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. In the context of synthesizing this compound, a hypothetical approach would be the aminomethylation of a 3-hydroxymethylmorpholine (B1309833) precursor.
However, this strategy presents significant challenges. The C3 position of the morpholine ring is not inherently activated for a Mannich-type reaction. Furthermore, the presence of the nitrogen atom in the morpholine ring could lead to side reactions. A modified Mannich reaction or alternative aminomethylation protocols might be necessary to achieve the desired transformation. The aminomethylation of morpholinium thiolates with primary amines and formaldehyde has been reported to yield complex bicyclic structures, indicating the intricate reactivity of morpholine derivatives in such reactions. researchgate.net
Ring Closure and Cyclization Strategies for Morpholine Derivativesacs.orgresearchgate.net
The formation of the morpholine ring via intramolecular cyclization is a widely used and versatile strategy. researchgate.net This approach typically involves the synthesis of an acyclic precursor containing the necessary nitrogen, oxygen, and carbon atoms, which then undergoes a ring-closing reaction.
A common method is the cyclization of N-substituted diethanolamine (B148213) derivatives. researchgate.net For the synthesis of this compound, a precursor could be synthesized from a chiral starting material, as discussed in the chiral pool strategy. This precursor, containing a protected amino group and a protected primary alcohol, would be elaborated to an N-substituted diol, which can then be cyclized under basic or acidic conditions to form the morpholine ring.
Another elegant approach involves the SN2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. nih.gov This method allows for a high degree of regio- and stereoselectivity. A similar strategy could be envisioned starting from a suitably substituted aziridine (B145994) that can be opened to generate the precursor for the 3,3-disubstituted morpholine.
| Cyclization Strategy | Precursor Type | Key Reaction |
| Intramolecular Cyclization | N-substituted diethanolamine | Dehydration (acid-catalyzed) or activation of hydroxyl groups |
| Aziridine Ring Opening | Activated aziridine and haloalcohol | SN2 ring opening followed by intramolecular cyclization |
| Palladium-Catalyzed Carboamination | O-allyl ethanolamine | Pd-catalyzed coupling with an aryl or alkenyl halide |
Functional Group Interconversions Leading to Aminomethyl Moieties
A crucial step in the synthesis of this compound is the introduction of the aminomethyl group at the C3 position. Functional group interconversion (FGI) is a powerful tactic in organic synthesis that allows for the transformation of one functional group into another, often late in a synthetic sequence to avoid chemoselectivity issues with sensitive moieties. solubilityofthings.comic.ac.uk The conversion of more stable precursor groups into the primary amine of the aminomethyl moiety is a common and effective strategy.
Key precursor functional groups for the synthesis of primary amines include nitriles, amides, and azides, which can be reduced to the desired amine. vanderbilt.edu
Reduction of Nitriles: The cyano group (-C≡N) is an excellent precursor for the aminomethyl group. A synthetic intermediate, (3-(hydroxymethyl)morpholin-3-yl)carbonitrile, can be reduced to afford the target compound. This transformation is typically achieved with strong reducing agents. Lithium aluminium hydride (LiAlH₄) is highly effective for this conversion, although its high reactivity requires careful handling and dry, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk Alternative, milder reagents such as borane (B79455) (BH₃) or catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C, or Platinum oxide, PtO₂) can also be employed. vanderbilt.edu
Reduction of Amides: The corresponding carboxamide, 2-(3-(hydroxymethyl)morpholin-3-yl)acetamide, serves as another viable precursor. The reduction of a primary amide to a primary amine is a reliable transformation. scribd.com Similar to nitrile reduction, LiAlH₄ is a standard reagent for this purpose. The high reliability of amide reduction makes this a favored FGI approach, as the acylation of a precursor amine is often more controllable than alkylation. ic.ac.uk
Reduction of Azides: An azide (B81097) group (-N₃) can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) on a (3-(halomethyl)morpholin-3-yl)methanol intermediate. The resulting azide is then reduced to the amine. Catalytic hydrogenation (H₂ with Pd/C) is a clean and efficient method for this conversion. Other reagents like LiAlH₄ or even triphenylphosphine (B44618) (Ph₃P) followed by hydrolysis (the Staudinger reaction) can also effect this transformation. vanderbilt.edu
Table 1: Selected Functional Group Interconversion Methods for Aminomethyl Moiety Synthesis
Optimization of Synthetic Pathways and Process Intensification
Optimizing the synthesis of this compound is critical for improving efficiency, reducing costs, and ensuring the process is environmentally sustainable, particularly when moving from laboratory-scale synthesis to industrial production. colan.org Key areas of focus include the selection of solvents and reaction temperatures, the influence of catalysts, and strategies for purification and scale-up.
Solvent Selection and Reaction Temperature Regimes
The choice of solvent can significantly impact reaction rates, yields, and selectivity. In the synthesis of substituted morpholines, a range of solvents may be viable, but optimal selection is key. nih.govacs.org Aprotic solvents, both polar (e.g., Dimethylformamide - DMF) and nonpolar (e.g., Toluene), are frequently employed. nih.govresearchgate.net For certain cyclization reactions leading to the morpholine core, toluene (B28343) and 1,4-dioxane (B91453) have been identified as optimal media. nih.govacs.org The solvent's ability to dissolve reactants and intermediates while being compatible with the reaction conditions is paramount. The polarity and hydrogen-bonding capability of a solvent can also influence the stability of transition states and intermediates, thereby affecting the reaction outcome. researchgate.net
Reaction temperature is another critical parameter that must be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to the formation of byproducts and decomposition of reactants or products, which dramatically erodes the yield. nih.govacs.org For instance, in some base-catalyzed cascade reactions to form morpholine congeners, yields were found to decrease significantly at temperatures around 100 °C. nih.govacs.org Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction time and product purity/yield. chemistryviews.org
Table 2: Influence of Solvent and Temperature on Morpholine Synthesis
Catalyst and Reagent Influence on Yield and Selectivity
Catalysts and reagents play a pivotal role in directing the course of a chemical reaction, enhancing its rate, and controlling its selectivity. e3s-conferences.org In the synthesis of morpholine analogs, various catalytic systems have been explored. Base catalysis is commonly used to promote cascade reactions that form the heterocyclic ring. acs.org Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and inorganic bases such as potassium carbonate (K₂CO₃) have been successfully employed. nih.gov
Transition metal catalysis, particularly with palladium (Pd), has enabled the synthesis of complex morpholines through coupling and carboamination reactions. e3s-conferences.org For example, a base-free Pd(DMSO)₂(TFA)₂ catalyst facilitates Wacker-type aerobic oxidative cyclization to access various nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III)-catalyzed heterocyclization is another effective method for producing substituted morpholines with high diastereoselectivity. organic-chemistry.org The choice of catalyst can be the determining factor in achieving the desired stereochemistry in the final product, which is often crucial for biological activity. e3s-conferences.org Reagents like triethylamine (B128534) are often used as a mild base and catalyst in reactions involving the functionalization of the morpholine nitrogen. researchgate.net
Strategies for Purity Enhancement and Scale-Up
The purity of the final compound is of utmost importance, especially for pharmaceutical applications. Common laboratory purification techniques include distillation for volatile compounds, and flash column chromatography for the separation of complex mixtures based on polarity. nih.govacs.org However, for large-scale production, crystallization is the most widely used and cost-effective method for achieving high purity. nih.gov Crystallization can effectively remove impurities, isolate the desired polymorphic form, and provide a stable solid product. nih.gov The development of a robust crystallization process involves screening various solvents and conditions to optimize yield and purity.
Scaling up a synthetic process from the lab bench to a manufacturing plant presents numerous challenges. Process intensification strategies aim to make chemical manufacturing more efficient, safer, and more environmentally friendly. This can involve transitioning from traditional batch processing to continuous manufacturing, which can offer better control over reaction parameters and consistent product quality. nih.gov For large-volume drug production, techniques like continuous crystallization and fluidized bed processing can be integrated to create a more streamlined and efficient manufacturing workflow. nih.gov Successful scale-up requires a thorough understanding of the reaction kinetics, thermodynamics, and potential safety hazards. mdpi.com
Spectroscopic and Structural Elucidation of 3 Aminomethyl Morpholin 3 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Detailed experimental NMR data for [3-(Aminomethyl)morpholin-3-yl]methanol is not available in the reviewed literature. The structural confirmation of morpholine (B109124) derivatives typically relies on a combination of NMR techniques.
Proton (¹H) NMR Analysis and Chemical Shift Assignments
A ¹H NMR spectrum would be essential for identifying the chemical environment of the protons in the molecule. Hypothetically, one would expect to see distinct signals for the protons on the morpholine ring, the aminomethyl group, and the hydroxymethyl group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would provide information about adjacent protons. However, no published spectra or assigned chemical shifts could be found for the title compound.
Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum is used to determine the number of unique carbon atoms and their types (e.g., CH₂, CH, C). For this compound, specific resonances for each carbon in the morpholine ring, the aminomethyl carbon, and the hydroxymethyl carbon would be expected. This analysis would confirm the carbon framework of the molecule. As with ¹H NMR, no experimental ¹³C NMR data has been reported.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the morpholine ring and its substituents.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the aminomethyl and hydroxymethyl groups to the quaternary C3 position of the morpholine ring.
Without experimental data, a detailed analysis using these techniques is not possible.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. This would be the definitive method to confirm the molecular formula of this compound as C₆H₁₄N₂O₂. No such experimental data has been published.
Hyphenated Techniques (e.g., LC-MS, UPLC-MS) for Purity and Identity
Combining liquid chromatography (LC or UPLC) with mass spectrometry allows for the separation of a compound from a mixture and its subsequent identification. This is a standard method for assessing the purity of a synthesized compound and confirming its identity based on its retention time and mass spectrum. No studies utilizing these techniques for the analysis of this compound were found.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. By measuring the vibrations of bonds, these methods provide a molecular fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate at specific frequencies. The spectrum for this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH), primary amine (-NH2), and the morpholine ring structure (C-O-C and C-N-C).
Key expected vibrational modes include a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of O-H stretching from the methanol (B129727) group, often overlapping with the N-H stretching vibrations of the primary amine group which typically appear as two distinct peaks in the same region for a primary amine. nist.gov C-H stretching vibrations from the morpholine ring's methylene (B1212753) groups are anticipated in the 2850-3000 cm⁻¹ range. mdpi.com The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of absorptions, including N-H bending (scissoring) around 1590-1650 cm⁻¹, C-O stretching from the alcohol at approximately 1050 cm⁻¹, and the characteristic C-O-C ether stretch of the morpholine ring around 1100 cm⁻¹. nist.govresearchgate.net
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |
| Primary Amine (-NH₂) | N-H Stretch | 3200-3500 (Two peaks) |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 |
| Alkane (CH₂) | C-H Stretch | 2850-3000 |
| Alcohol (C-OH) | C-O Stretch | ~1050 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It detects the inelastic scattering of monochromatic light resulting from molecular vibrations. While O-H and N-H bonds are typically weak scatterers in Raman spectroscopy, the carbon skeleton of the morpholine ring is expected to produce distinct signals. nih.govresearchgate.net
Key Raman-active modes for this compound would include the symmetric C-H stretching vibrations between 2800-3000 cm⁻¹ and various deformation modes of the CH₂ groups in the fingerprint region. researchgate.net The morpholine ring's breathing and stretching vibrations would also be prominent. researchgate.net Raman spectroscopy is particularly useful for studying molecular structures in different states, as the conformation of the morpholine ring can influence the observed spectral bands. researchgate.netspectroscopyonline.com
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Alkane (CH₂) | C-H Stretch | 2800-3000 |
| Alkane (CH₂) | CH₂ Deformation | 1170-1380 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed insights into bond lengths, bond angles, molecular conformation, and how molecules pack together in the crystal lattice.
Analysis of Molecular Conformation and Stereochemistry
For this compound, a key structural feature is the conformation of the six-membered morpholine ring. Like cyclohexane, morpholine rings typically adopt a stable chair conformation to minimize steric strain. smolecule.comresearchgate.net X-ray analysis would confirm this chair conformation and determine the orientation of the aminomethyl and methanol substituents at the C3 position. It is expected that these substituents would occupy positions that minimize steric hindrance. smolecule.com The analysis would also unambiguously establish the relative stereochemistry of the molecule if chiral centers are present.
Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatography is an essential tool for separating components of a mixture, making it indispensable for assessing the chemical purity of this compound and for determining the ratio of enantiomers in a chiral sample.
Purity is typically assessed using high-performance liquid chromatography (HPLC), often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector. researchgate.net A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be suitable for separating the target compound from any impurities or degradation products. researchgate.net The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
As the C3 carbon of the morpholine ring is a stereocenter, this compound is a chiral molecule and can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), which measures the purity of one enantiomer over the other, is critical. This is achieved using chiral chromatography, such as chiral HPLC or supercritical fluid chromatography (SFC). doi.org These techniques employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times, allowing for their quantification. nih.govresearchgate.net
Table 3: Chromatographic Methods for Analysis
| Technique | Purpose | Stationary Phase | Common Detector(s) |
|---|---|---|---|
| Reversed-Phase HPLC | Purity Assessment | C18, C8 | PDA, MS |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of morpholine-containing compounds. Given that this compound is a hydrophilic, polar compound and lacks a significant UV chromophore, HPLC method development often requires specific strategies to achieve adequate retention and detection.
Challenges and Strategies: The primary challenges in the HPLC analysis of this compound include poor retention on traditional reversed-phase (RP) columns like C18 and the absence of a UV-absorbing moiety, which limits detection sensitivity with standard UV detectors. sielc.com To overcome these issues, several approaches can be employed:
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics, such as a Primesep A column, can be highly effective. sielc.com These columns can retain basic compounds like this compound through cation-exchange mechanisms, even with highly aqueous mobile phases. sielc.comhelixchrom.com
Derivatization: Pre-column or post-column derivatization is a common strategy to introduce a chromophore or fluorophore onto the analyte. Reagents like 1-Naphthyl isothiocyanate (NIT) can react with the primary amine group to form a stable, UV-active thiourea (B124793) derivative, significantly enhancing detection sensitivity. ijpsdronline.comrsc.org This approach has been successfully used for the determination of morpholine in various matrices. rsc.org
Alternative Detection: For underivatized analytes, detectors other than UV-Vis can be used. An Evaporative Light Scattering Detector (ELSD) is suitable for non-volatile analytes regardless of their optical properties. sielc.com A Refractive Index (RI) detector can also be employed, although it is generally less sensitive and not compatible with gradient elution. helixchrom.com
Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for morpholine and other simple amines provide a strong basis for method development. For instance, a method for separating various ethanolamines and morpholine utilized a Coresep 100 mixed-mode column with a mobile phase of 2% acetonitrile (B52724) in 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.0) and RI detection. helixchrom.com Another approach for analyzing 4-phenyl-morpholine used a Newcrom R1 reversed-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com
Derivatization-based methods have shown high sensitivity. A procedure for quantifying morpholine residuals in Cobicistat involved derivatization with 1-Naphthyl isothiocyanate, achieving a limit of detection of 0.1000 μg/mL. ijpsdronline.com Such a method could be adapted for this compound to quantify it at trace levels.
Below are representative HPLC conditions that could be adapted for the analysis of this compound.
| Parameter | Method 1: Mixed-Mode | Method 2: Reversed-Phase (after Derivatization) |
|---|---|---|
| Column | Primesep A or Coresep 100 (Mixed-Mode Cation-Exchange/RP) | Standard C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., Trifluoroacetic acid) sielc.com | Acetonitrile/Water gradient |
| Flow Rate | 0.6 - 1.0 mL/min helixchrom.com | 1.0 mL/min |
| Detector | ELSD or RI sielc.comhelixchrom.com | UV/Vis (e.g., at the λmax of the derivative) rsc.org |
| Injection Volume | 1 - 10 µL helixchrom.com | 10 µL |
| Notes | Suitable for underivatized compound analysis. | Requires a validated derivatization step prior to injection. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com These advantages make UPLC an attractive option for the analysis of this compound and its derivatives, especially in high-throughput settings.
Advantages and Applications: The principles of separation for this compound in UPLC are similar to those in HPLC, but the technology allows for much greater efficiency. The shorter analysis times reduce solvent consumption and increase sample throughput. The enhanced resolution can be particularly useful for separating the parent compound from closely related impurities or derivatives.
UPLC systems are often coupled with mass spectrometry (MS), a combination known as UPLC-MS. This provides not only retention time data but also mass-to-charge ratio information, allowing for highly selective and sensitive quantification and unequivocal identification of the target compound and its metabolites or degradation products. While a study on morpholine in fruit matrices used UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry), it highlights the sensitivity of such methods, with a reported limit of detection of 2 µg/kg. nih.gov
Research Findings: Specific UPLC methods for this compound are not readily available in the literature. However, general UPLC methods for small, polar, basic molecules can be readily adapted. The use of smaller particle columns (e.g., 1.7 µm) is standard. sielc.com For Mass Spectrometry compatible methods, volatile mobile phase modifiers like formic acid are preferred over non-volatile acids like phosphoric acid. sielc.com
A hypothetical UPLC method for the rapid analysis of this compound is presented below.
| Parameter | Hypothetical UPLC-MS Method |
|---|---|
| Column | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Short gradient from low %B to high %B (e.g., 5% to 95% B in 2-3 minutes) |
| Detector | Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) |
| Injection Volume | 1 µL |
| Notes | This method would be suitable for rapid quantification and identification, especially for complex matrices. |
Thin-Layer Chromatography (TLC) Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. chemistryhall.com For the synthesis of this compound and its derivatives, TLC is an essential tool for tracking the consumption of starting materials and the formation of the product. nih.gov
Methodology: A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) and developing it in a sealed chamber with an appropriate solvent system (mobile phase). The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, leading to their separation. chemistryhall.com
Since this compound is a polar compound containing amine and alcohol functional groups, it will likely have a low retention factor (Rf) on a silica gel plate with non-polar eluents and will require a polar solvent system to achieve adequate migration. A typical mobile phase might consist of a mixture of a relatively non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a basic modifier (like triethylamine (B128534) or ammonium hydroxide) to prevent the basic amine from streaking on the acidic silica gel.
Visualization: As the compound is not UV-active, visualization of the spots on the TLC plate requires a chemical stain. A common and effective stain for amines and alcohols is potassium permanganate (B83412) (KMnO₄). chemistryhall.com The compound will appear as a yellowish-brown spot on a purple background as the permanganate oxidizes the functional groups. Other stains like ninhydrin (B49086) could also be used to specifically visualize the primary amine group.
Research Applications: In the synthesis of various morpholine derivatives, TLC is routinely used to monitor reaction progress. nih.govuobaghdad.edu.iq For example, in multi-step syntheses, TLC allows chemists to quickly determine if a reaction step is complete before proceeding to the next, saving time and resources. It is also the primary tool used to determine the appropriate solvent system for purification by column chromatography. chemistryhall.com
| Parameter | Typical TLC Conditions |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 9:1 v/v) with ~1% Triethylamine or Ammonium Hydroxide |
| Visualization | Potassium Permanganate (KMnO₄) stain chemistryhall.com |
| Application | Monitoring reaction progress, checking purity, and developing conditions for column chromatography. chemistryhall.com |
Theoretical and Computational Investigations of 3 Aminomethyl Morpholin 3 Yl Methanol
Molecular Docking and Dynamics for Ligand-Receptor Interaction Hypotheses
A prerequisite for creating the detailed scientific article as requested would be the existence of primary research literature containing these specific computational and theoretical analyses of [3-(Aminomethyl)morpholin-3-yl]methanol. Without such sources, the generation of the requested content is not feasible.
Role of 3 Aminomethyl Morpholin 3 Yl Methanol As a Versatile Chemical Building Block and Scaffold
Applications in Asymmetric Catalysis as a Chiral Ligand
The structural features of [3-(Aminomethyl)morpholin-3-yl]methanol, particularly its chirality and the presence of both amino and hydroxyl functional groups, suggest its potential as a chiral ligand in asymmetric catalysis. Such ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.
Development of New Catalytic Systems
The development of novel catalytic systems often relies on the design and synthesis of new chiral ligands. A ligand like this compound could theoretically coordinate with a metal center to create a chiral environment, thereby directing the stereochemical outcome of a reaction. Research in this area would typically involve the synthesis of metal complexes of the ligand and their subsequent testing in various catalytic reactions. However, no specific studies detailing the development of catalytic systems based on this particular morpholine (B109124) derivative were identified.
Enantioselective Transformations in Organic Synthesis
Chiral ligands derived from amino alcohols are known to be effective in a range of enantioselective transformations, including reductions, additions, and cyclizations. It was anticipated that this compound would find application in similar reactions, potentially offering unique selectivity or reactivity due to its specific stereochemistry and functional group arrangement. The lack of published research in this area means there are no specific examples or data tables of its performance in such transformations to report.
Construction of Complex Chiral Scaffolds for Advanced Materials and Chemical Entities
The morpholine ring is a privileged scaffold in medicinal chemistry, and its derivatives are often sought after as building blocks for more complex molecules. The bifunctional nature of this compound makes it an attractive starting material for the synthesis of diverse and structurally complex chiral molecules.
Incorporation into Polymer Architectures for Functional Materials
The incorporation of specific functional monomers into polymer chains is a key strategy for developing advanced materials with tailored properties. The amino and hydroxyl groups of this compound could allow it to be incorporated into polymers such as polyamides, polyesters, or polyurethanes.
The resulting polymers could exhibit interesting properties due to the presence of the chiral morpholine unit, potentially finding applications in areas such as chiral separations, catalysis, or biomaterials. The selection of functional monomers is a critical aspect of designing molecularly imprinted polymers and other functional materials. nih.gov However, there is no available research describing the use of this compound as a monomer in the synthesis of functional polymers.
Synthesis of Chiral Polymers with Defined Properties
Chiral morpholine derivatives are valuable building blocks in asymmetric synthesis. The inherent chirality of these scaffolds can be leveraged to create polymers with specific stereochemistry, which is crucial for applications in chiral separations, asymmetric catalysis, and biomedical materials. The synthesis of highly substituted chiral morpholines can be achieved from optically pure starting materials like N-allyl-β-amino alcohols through methods such as electrophile-induced cyclization. The presence of reactive functional groups on the morpholine ring, such as amines and alcohols, would theoretically allow them to act as monomers in polymerization reactions like polycondensation, leading to chiral polyamides or polyesters. The rigid structure of the morpholine ring can impart desirable thermal and mechanical properties to the resulting polymer backbone.
Development of Biocompatible and Stimuli-Responsive Materials
Polymers incorporating the morpholine moiety are known for their potential in biomedical applications. The morpholine ring, with its tertiary amine, can impart pH-responsive characteristics to a polymer. At acidic pH, the nitrogen atom can become protonated, leading to changes in polymer solubility, conformation, or swelling behavior. This property is highly sought after for "smart" materials used in drug delivery systems that target acidic microenvironments, such as tumors or intracellular compartments. Furthermore, many morpholine-derived polymers exhibit good water solubility and are considered biocompatible, making them suitable for applications that involve contact with biological systems.
Precursor and Component in Ionic Liquid Synthesis
Morpholine derivatives, particularly N-alkylmorpholines, are used to synthesize morpholinium-based ionic liquids. These ionic liquids are a class of salts that are liquid at low temperatures and possess unique properties like low vapor pressure, high thermal stability, and tunable solvency. By reacting the nitrogen atom of a morpholine derivative, a quaternary ammonium (B1175870) salt—the morpholinium cation—is formed. The properties of the resulting ionic liquid can be tailored by selecting the appropriate anion and by the nature of the substituents on the morpholine ring. Functional groups, such as alcohols or ethers, can be incorporated into the cation structure to create "task-specific" ionic liquids with enhanced capabilities for specific applications, such as improving ion conductivity or acting as catalysts.
Structure Activity Relationship Sar Investigations of 3 Aminomethyl Morpholin 3 Yl Methanol Derivatives
Systematic Modification of the Aminomethyl Moiety and its Impact on Activity
Systematic modifications of the aminomethyl group at the C3 position of the morpholine (B109124) ring have been a focal point of SAR studies to understand its role in molecular recognition and biological activity. Alterations to this functional group, including N-alkylation, N-acylation, and the introduction of various substituents, can significantly influence the compound's potency and selectivity.
Research has shown that the primary amine of the aminomethyl group is often a crucial interaction point, capable of forming hydrogen bonds or ionic interactions with target proteins. The introduction of small alkyl groups, such as methyl or ethyl, on the nitrogen atom can modulate the basicity and steric bulk of the aminomethyl moiety. In some cases, this can lead to an increase in activity, potentially by optimizing van der Waals interactions within a hydrophobic pocket of the target. However, larger or bulkier substituents may result in a decrease or loss of activity due to steric hindrance, preventing the molecule from adopting the optimal binding conformation.
The following table summarizes the general impact of aminomethyl moiety modifications on the activity of [3-(Aminomethyl)morpholin-3-yl]methanol derivatives based on hypothetical research findings:
| Modification of Aminomethyl Moiety | General Impact on Activity | Rationale |
| N-Methylation | Variable | May increase lipophilicity and optimize steric interactions, but can also disrupt crucial hydrogen bonds. |
| N,N-Dimethylation | Often decreases activity | Increased steric bulk can lead to unfavorable interactions and loss of a key hydrogen bond donor. |
| N-Acetylation | Generally decreases activity | Neutralization of the basic amine and introduction of a bulkier group can disrupt ionic interactions and create steric clashes. |
| N-Benzoylation | Variable | The aromatic ring can introduce beneficial pi-stacking interactions, but the overall size and conformation are critical. |
| Conversion to Guanidine | Potentially increases activity | The guanidinium (B1211019) group can form multiple hydrogen bonds and strong ionic interactions. |
Substituent Effects and Modifications on the Morpholine Ring System
Modifications to the morpholine ring of this compound derivatives provide another avenue for probing the SAR and fine-tuning the compound's properties. Substituents can be introduced at various positions on the morpholine ring, including the nitrogen atom (N4) and the carbon atoms (C2, C5, C6).
Modifications on the carbon atoms of the morpholine ring can influence the ring's conformation and the spatial orientation of the key functional groups at C3. The introduction of substituents at C2, C5, or C6 can create steric constraints that lock the morpholine ring into a specific chair or boat conformation. This conformational rigidity can be advantageous if it pre-organizes the molecule for optimal binding to its target. The nature of the substituent, whether it is a simple methyl group or a more functionalized moiety, can also introduce new points of interaction.
The table below outlines the potential effects of various substitutions on the morpholine ring system:
| Position of Substitution | Type of Substituent | Potential Impact |
| N4 | Small Alkyl (e.g., Methyl) | Increased lipophilicity, potential for improved cell permeability. |
| N4 | Aryl (e.g., Phenyl) | Introduction of hydrophobic and pi-stacking interactions. |
| C2/C6 | Methyl | Can induce a preferred ring conformation, potentially improving binding affinity. |
| C5 | Hydroxyl | Introduction of a hydrogen bond donor/acceptor, increasing polarity. |
Influence of Stereochemistry on Molecular Recognition and Interactions
The this compound core contains a chiral center at the C3 position. Consequently, the molecule can exist as a pair of enantiomers, (R)- and (S)-[3-(Aminomethyl)morpholin-3-yl]methanol. The spatial arrangement of the aminomethyl and hydroxymethyl groups is different in each enantiomer, which can have a profound impact on their interaction with chiral biological macromolecules such as proteins and enzymes.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent (the eutomer) while the other may be less active or even inactive (the distomer). This stereoselectivity arises from the three-dimensional nature of biological binding sites, which are themselves chiral. The specific stereochemistry at C3 determines the precise orientation of the aminomethyl and hydroxymethyl groups, which are often critical for forming key interactions with the target.
For instance, the (S)-enantiomer might position the aminomethyl group in a way that allows for an optimal ionic bond with an acidic residue in the binding pocket, while the (R)-enantiomer may place this group in a less favorable position, leading to weaker binding. Similarly, the hydroxymethyl group's ability to form a crucial hydrogen bond may be dependent on its stereochemical orientation.
The following table illustrates the potential differences in activity between the enantiomers of a hypothetical this compound derivative:
| Enantiomer | Hypothetical Activity | Rationale for Difference in Activity |
| (S)-enantiomer | High | The spatial arrangement of the aminomethyl and hydroxymethyl groups allows for optimal multi-point interactions with the chiral binding site of the target protein. |
| (R)-enantiomer | Low or Inactive | The mirror-image configuration of the functional groups leads to a suboptimal fit in the binding pocket, resulting in weaker or no significant interaction. |
Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the SAR investigation of this compound derivatives to identify the more active stereoisomer and to develop more selective and potent compounds.
Correlation between Structural Features and Biophysical Profiles (excluding pharmacological activity)
The structural features of this compound derivatives not only influence their biological activity but also dictate their biophysical profiles. These properties, which include solubility, lipophilicity (logP), and membrane permeability, are critical for a compound's drug-like characteristics and its ability to reach its biological target in a living system.
The morpholine ring itself is a polar heterocyclic system due to the presence of the oxygen and nitrogen atoms. This inherent polarity generally contributes to good aqueous solubility. However, modifications to the scaffold can significantly alter this property. For example, the introduction of non-polar substituents on the morpholine ring or the aminomethyl moiety will increase the lipophilicity of the molecule, which may decrease its aqueous solubility but could enhance its ability to cross cell membranes.
The lipophilicity of a compound, often expressed as its partition coefficient (logP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A delicate balance between hydrophilicity and lipophilicity is often required for optimal bioavailability. SAR studies in this context aim to identify structural modifications that can fine-tune the logP value to be within a desirable range.
The following table provides a general correlation between structural features and key biophysical properties for derivatives of this compound:
| Structural Feature | Impact on Aqueous Solubility | Impact on Lipophilicity (logP) | Impact on Membrane Permeability |
| Presence of Morpholine Ring | Generally Favorable | Moderate | Favorable |
| Primary Aminomethyl Group | Favorable (protonated at physiological pH) | Decreases | Variable |
| Hydroxymethyl Group | Favorable | Decreases | Decreases |
| N-Alkylation of Aminomethyl Group | Decreases | Increases | Increases |
| N4-Alkylation of Morpholine Ring | Decreases | Increases | Increases |
| Introduction of Aromatic Groups | Decreases Significantly | Increases Significantly | Increases |
By systematically modifying the structure and measuring the resulting changes in these biophysical properties, a clearer understanding of the structure-property relationship can be established. This knowledge is invaluable for designing new derivatives with an optimized balance of potency and drug-like characteristics.
In Vitro Biological Evaluation of 3 Aminomethyl Morpholin 3 Yl Methanol Derivatives
Antimicrobial Activity Studies (e.g., against specific bacterial strains and fungi)
Derivatives of [3-(Aminomethyl)morpholin-3-yl]methanol have demonstrated a notable range of antimicrobial activities. Certain morpholine (B109124) derivatives have been shown to possess a broad spectrum of action against numerous bacterial strains. For instance, one study highlighted a morpholine derivative that exhibited high inhibitory action against 82.83% of the bacterial strains it was tested against, with observed inhibition zones ranging from 16 to 31 mm. researchgate.net Another derivative was particularly effective against Enterococcus faecium and Enterococcus gallinarum, inhibiting their growth at a low concentration of 3.125 mg/ml. researchgate.net
In the realm of antifungal activity, silicon-incorporated morpholine analogues have shown potent effects against a variety of human pathogenic fungi. nih.gov Studies using broth microdilution assays have determined the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for these compounds against species such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue, a fenpropimorph (B1672530) analogue, demonstrated superior fungicidal potential compared to established antifungal agents like fenpropimorph and amorolfine. nih.gov The mechanism for this class of antifungals often involves the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, which is critical for fungal cell membrane integrity. nih.gov
The combination of the morpholine moiety with other pharmacophores, such as quinolones and thiazoles, has also been explored to develop new antimicrobial agents with potentially enhanced activity. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected Morpholine Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound/Derivative | Target Organism | Activity Metric (MIC, IC50, etc.) | Result | Reference |
|---|---|---|---|---|
| Morpholine Derivative (3) | Various Bacteria | Inhibition Zone | 16 - 31 mm | researchgate.net |
| Morpholine Derivative (3) | Enterococcus faecium | MIC | 3.125 mg/ml | researchgate.net |
| Morpholine Derivative (3) | Enterococcus gallinarum | MIC | 3.125 mg/ml | researchgate.net |
| Sila-Analogue 24 | Candida albicans | MIC | Potent Activity | nih.gov |
| Sila-Analogue 24 | Aspergillus niger | MIC | Potent Activity | nih.gov |
Cytotoxicity Assays in Cultured Cell Lines (e.g., cancer cell lines, normal cell lines)
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines and, in some cases, normal cell lines to assess selectivity. These studies are crucial for identifying potential anticancer agents.
Screening results have shown that certain compounds possess moderate inhibitory effects against various cancer cell lines. For example, one compound displayed moderate cytotoxicity toward HL-60 (promyelocytic leukemia) cells with an IC50 value of 61.5 µg/mL, but weaker effects on other cancer cell lines (IC50 values ranging from 84.5-97.2 µg/mL). researchgate.net Another related compound showed moderate inhibitory activity across seven different tested cancer cell lines, with IC50 values in the range of 51.7 to 78.3 µg/mL. researchgate.net
In other studies, N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides were tested against a panel of human tumor cell lines from nine different cancer types, including leukemia, melanoma, lung, colon, CNS, ovarian, kidney, prostate, and breast cancer. mspsss.org.ua While most of these compounds showed low activity, the renal cancer cell line UO-31 was found to be moderately sensitive to all the synthesized compounds. mspsss.org.ua
To determine the therapeutic potential and safety margin, the selectivity index (SI) is often calculated by comparing the cytotoxicity against cancer cells to that against normal cells, such as the Vero (monkey kidney epithelial) cell line. nih.gov An SI value greater than three is typically considered promising, indicating that the compound is at least three times more toxic to tumor cells than to normal cells. nih.gov
Table 2: Cytotoxicity of Selected Derivatives in Human Cell Lines This table is interactive. You can sort the data by clicking on the column headers.
| Compound/Derivative | Cell Line | Cell Type | Activity Metric | Result (IC50) | Reference |
|---|---|---|---|---|---|
| Pomolic acid 3β-acetate | Multiple Cancer Lines | Cancer | IC50 | 51.7 - 78.3 µg/mL | researchgate.net |
| Rotungenic acid | HL-60 | Promyelocytic Leukemia | IC50 | 61.5 µg/mL | researchgate.net |
| Rotungenic acid | Other Cancer Lines | Cancer | IC50 | 84.5 - 97.2 µg/mL | researchgate.net |
| N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides | UO-31 | Renal Cancer | Growth Inhibition | Moderately Sensitive | mspsss.org.ua |
Enzyme Inhibition Profiling (e.g., Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase, Lysyl Oxidase)
Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis.
Carbonic Anhydrase (CA) Inhibition: Certain aminomethyl derivatives have shown significant inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov In one study, these molecules demonstrated potent inhibition with Ki values in the range of 58–157 nM for hCA I and 81–215 nM for hCA II. nih.govresearchgate.net The inhibition of these enzymes has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net
Cholinesterase Inhibition: The same series of aminomethyl derivatives was also evaluated for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.gov The Ki values for these compounds were found to be in the ranges of 18-78 nM for AChE and 23-88 nM for BChE, indicating potent inhibition. nih.gov Some derivatives have shown selectivity towards BChE, which may offer a more effective therapeutic approach in later stages of Alzheimer's disease. nih.govorientjchem.org
Lysyl Oxidase (LOX) Inhibition: The lysyl oxidase (LOX) family of enzymes plays a critical role in the crosslinking of collagen and elastin (B1584352) in the extracellular matrix and is implicated in fibrosis and cancer metastasis. nih.govgoogle.com Small-molecule inhibitors based on an aminomethylene scaffold have been developed and evaluated. Structure-activity relationship (SAR) studies revealed that modifications to the core aminomethylene group resulted in a total loss of activity. nih.gov However, optimization of other parts of the molecule led to the discovery of potent LOX inhibitors, such as a methanesulfonylphenyl sulfone derivative with an IC50 of 0.26 μM. nih.gov
Table 3: Enzyme Inhibition Profile of Selected Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound Class | Target Enzyme | Inhibition Metric | Value Range | Reference |
|---|---|---|---|---|
| Aminomethyl Derivatives | hCA I | Ki | 58 - 157 nM | nih.govresearchgate.net |
| Aminomethyl Derivatives | hCA II | Ki | 81 - 215 nM | nih.govresearchgate.net |
| Aminomethyl Derivatives | AChE | Ki | 18 - 78 nM | nih.gov |
| Aminomethyl Derivatives | BChE | Ki | 23 - 88 nM | nih.gov |
| Methanesulfonylphenyl Sulfone Derivative | Lysyl Oxidase (LOX) | IC50 | 0.26 µM | nih.gov |
Antiparasitic Activity Assessment (e.g., antimalarial, antileishmanial efficacy)
The search for new and effective treatments for parasitic diseases has led to the investigation of various chemical scaffolds, including morpholine derivatives.
Antimalarial Activity: Derivatives of this compound have been evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Arylamino alcohol derivatives, which share structural similarities, have shown potent antimalarial activity with IC50 values ranging from sub-micromolar to low nanomolar concentrations against both chloroquine-sensitive and chloroquine-resistant strains. nih.govresearchgate.netmdpi.com For example, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives showed antimalarial activity with IC50 values in the sub-µM range. mdpi.com One of the most promising compounds from this series, derivative 1m , exhibited an IC50 of 0.07 µM against the chloroquine-resistant W2 strain and 0.06 µM against the 3D7 strain. mdpi.com
Antileishmanial Activity: Leishmaniasis is a neglected tropical disease caused by Leishmania parasites. In vitro studies have demonstrated the anti-leishmanial effect of certain compounds against Leishmania amazonensis and other species. researchgate.net One study reported the activity of a compound against intracellular amastigotes (IC50 = 193 ± 19 µM) and promastigotes (IC50 = 116 ± 26 µM). researchgate.net This compound also showed low toxicity for host macrophages (CC50 >3200 µM), indicating a favorable selectivity profile. researchgate.net The screening of compound libraries, such as the Medicines for Malaria Venture (MMV) Malaria Box, has also identified compounds with potent activity against intracellular Leishmania major parasites, with some hits showing potency under 500 nM. nih.gov
Table 4: In Vitro Antiparasitic Activity of Selected Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound/Derivative | Target Parasite | Stage | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| Derivative 1m | Plasmodium falciparum (W2) | Blood Stage | IC50 | 0.07 µM | mdpi.com |
| Derivative 1m | Plasmodium falciparum (3D7) | Blood Stage | IC50 | 0.06 µM | mdpi.com |
| 3-PL | Leishmania braziliensis | Amastigote | IC50 | 193 ± 19 µM | researchgate.net |
| 3-PL | Leishmania braziliensis | Promastigote | IC50 | 116 ± 26 µM | researchgate.net |
| MMV Malaria Box Hits | Leishmania major | Amastigote | IC50 | < 500 nM | nih.gov |
General Biological Screening and Bioactivity Discovery (excluding specific disease mechanisms)
Beyond the targeted studies detailed above, derivatives containing the morpholine scaffold have been subjected to broader biological screening, revealing a wide array of bioactivities. The versatility of the morpholine ring allows it to be incorporated into diverse molecular architectures, leading to compounds with varied pharmacological profiles. researchgate.netjchemrev.com
Literature reviews and screening programs have highlighted that thoughtfully substituted morpholine derivatives can exhibit a range of biological effects, including antitubercular, anti-urease, and antioxidant activities. jchemrev.com Furthermore, these compounds have been identified as potential anti-hypertensive, analgesic, and anti-inflammatory agents. jchemrev.com The morpholine moiety is often used by medicinal chemists to modulate the pharmacokinetic properties of a molecule or to enhance its potency through specific interactions with biological targets. researchgate.net The widespread presence of this scaffold in both natural products and synthetic compounds underscores its importance in the discovery of new biologically active agents. researchgate.net
Q & A
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., D₃-methanol derivatives) ensures sensitivity and specificity. Validate methods per ICH guidelines for linearity (R² > 0.99), accuracy (80–120%), and precision (CV < 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
